REACTION_CXSMILES
|
Br[C:2]1[C:3]2[N:4]([C:8]([CH3:11])=[N:9][N:10]=2)[CH:5]=[CH:6][CH:7]=1.C([Sn](CCCC)(CCCC)[C:17](=[CH2:28])[C:18]([O:20]CC1C=CC=CC=1)=[O:19])CCC>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]Cl>[CH3:11][C:8]1[N:4]2[CH:5]=[CH:6][CH:7]=[C:2]([CH:17]([CH3:28])[C:18]([OH:20])=[O:19])[C:3]2=[N:10][N:9]=1 |^1:45,47,66,85|
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=2N(C=CC1)C(=NN2)C
|
Name
|
benzyl 2-(tributylstannyl)acrylate
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C(C(=O)OCC1=CC=CC=C1)=C)(CCCC)CCCC
|
Name
|
Intermediate 62
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C(C(=O)OCC1=CC=CC=C1)=C)(CCCC)CCCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
copper (I) chloride
|
Quantity
|
0.067 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
The pad was washed with 15 mL of a dichloromethane
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a 0-6% methanol in ethyl acetate gradient
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=C2N1C=CC=C2C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 103.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |